molecular formula C25H23ClN2OS B2466564 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide CAS No. 850917-47-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

Cat. No.: B2466564
CAS No.: 850917-47-4
M. Wt: 434.98
InChI Key: GGSOZGIWWGUDKA-UHFFFAOYSA-N
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Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
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Biological Activity

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic compound belonging to the class of indole derivatives. Its structure features an indole ring, a thioether linkage, and an acetamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The indole ring structure allows for modulation of various enzymes and receptors, which can influence cellular signaling pathways. The thioether linkage and acetamide group enhance binding affinity and specificity for these targets, potentially affecting processes such as cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
9qMCF-7 (Breast)23Tubulin polymerization inhibition
CA-4MCF-7 (Breast)3.9Colchicine-binding site interaction
9hMDA-MB-231 (Breast)33Induction of apoptosis

This table summarizes the antiproliferative effects of several compounds related to this compound, highlighting their IC50 values and mechanisms.

Cell Cycle Effects

Flow cytometry analyses have demonstrated that treatment with this compound leads to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent. This effect is crucial for understanding how the compound may be utilized in cancer therapy.

3. Case Studies

Several studies have investigated the biological activity of indole derivatives similar to this compound:

Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated a series of indole derivatives for their antiproliferative effects on breast cancer cell lines. The study found that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating potent activity against triple-negative breast cancer cells (MDA-MB-231) .

Case Study 2: Mechanistic Insights
A comprehensive analysis highlighted the interaction of indole derivatives with tubulin at the colchicine-binding site, leading to destabilization of microtubules and subsequent apoptosis in treated cells. This mechanism underscores the therapeutic potential of these compounds in cancer treatment .

4. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its significant biological activity, particularly against cancer cells. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOZGIWWGUDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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